molecular formula C21H19FN2OS B2737138 2-(4-fluorophenyl)-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]acetamide CAS No. 922646-96-6

2-(4-fluorophenyl)-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]acetamide

Cat. No. B2737138
CAS RN: 922646-96-6
M. Wt: 366.45
InChI Key: MITQKSINRIXDTA-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular weight of the compound is 366.5 . It contains a fluorophenyl group, a tetrahydronaphthalen-2-yl group, and a thiazol-2-yl group . These groups are linked together to form the complete structure .

Scientific Research Applications

Anticancer Activity

Several studies have been conducted on derivatives similar to the specified compound, demonstrating significant anticancer potential. For instance, derivatives synthesized and evaluated on various cancer cell lines, including human breast adenocarcinoma and human lung carcinoma, showed high antitumor efficiency and apoptosis induction. These compounds, bearing phenyl moieties and variations in halogenation, have shown excellent apoptotic levels against cancer cell lines at concentrations even lower than traditional chemotherapy agents like cisplatin (Turan-Zitouni et al., 2018). Another study highlighted the synthesis of N-aryl-2-((6-arylimidazo[2,1-b]thiadiazol-2-yl)thio)acetamide compounds, which showed potent cytotoxic results against breast cancer compared to other cancer types (Abu-Melha, 2021).

Antimicrobial Activity

Compounds structurally related to the specified chemical have demonstrated antimicrobial activity against a range of bacteria and fungi. The synthesis and screening of sulfide and sulfone derivatives for their antimicrobial properties against both Gram-negative and Gram-positive bacteria, as well as fungi, have been reported, showing promising results (Badiger et al., 2013).

Enzyme Inhibition

Additionally, the role of similar compounds in enzyme inhibition, specifically targeting acetylcholinesterase (AChE), has been explored. This is particularly relevant in the context of neurodegenerative diseases like Alzheimer's, where AChE inhibitors can play a therapeutic role. Certain derivatives have shown significant inhibition of AChE, indicating potential for further development as therapeutic agents (Turan-Zitouni et al., 2018).

properties

IUPAC Name

2-(4-fluorophenyl)-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19FN2OS/c22-18-9-5-14(6-10-18)11-20(25)24-21-23-19(13-26-21)17-8-7-15-3-1-2-4-16(15)12-17/h5-10,12-13H,1-4,11H2,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MITQKSINRIXDTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)C3=CSC(=N3)NC(=O)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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